Pnu 103017

Description

Structure

3D Structure

Properties

IUPAC Name |

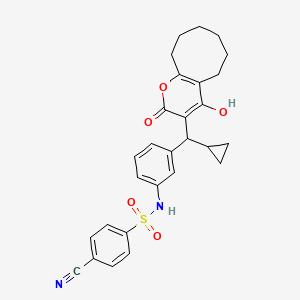

4-cyano-N-[3-[cyclopropyl-(4-hydroxy-2-oxo-5,6,7,8,9,10-hexahydrocycloocta[b]pyran-3-yl)methyl]phenyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O5S/c29-17-18-10-14-22(15-11-18)36(33,34)30-21-7-5-6-20(16-21)25(19-12-13-19)26-27(31)23-8-3-1-2-4-9-24(23)35-28(26)32/h5-7,10-11,14-16,19,25,30-31H,1-4,8-9,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYQENLVFRTJIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2=C(CC1)C(=C(C(=O)O2)C(C3CC3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166335-18-8 | |

| Record name | Pnu 103017 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166335188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PNU-103017 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7IW8T16KFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Scarcity of Data on Pnu 103017 Necessitates Broader Analysis of PNU-Designated Compounds

An in-depth investigation into the publicly available scientific literature reveals a significant lack of detailed information regarding the specific mechanism of action for the compound designated "Pnu 103017." While some resources identify this compound as an HIV aspartyl protease inhibitor and allude to its analysis in plasma, a comprehensive technical guide on its core molecular interactions and cellular effects cannot be constructed from the sparse data.[1][2][3][4]

Given that the "PNU" designation is utilized for a range of well-characterized pharmacological agents, it is plausible that the query for "this compound" may stem from a typographical error or refer to a compound not widely disclosed in public research. To provide valuable insights for researchers, scientists, and drug development professionals, this guide will instead deliver a comprehensive technical overview of three prominent and well-documented PNU compounds, each with a distinct and impactful mechanism of action.

This document is structured into three autonomous sections, each providing a detailed exploration of a specific PNU compound, complete with mechanistic diagrams, experimental protocols, and quantitative data to support the scientific narrative.

Part 1: PNU-120596: A Type II Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors

Introduction and Therapeutic Rationale

PNU-120596 is a potent Type II positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[5] It does not activate the receptor directly but profoundly amplifies the receptor's response to endogenous agonists such as acetylcholine.[6][7] This modulation is distinguished by a significant prolongation of the ion channel's open state and a marked reduction in receptor desensitization.[6][8] The α7 nAChR is integral to cognitive functions, and its potentiation by molecules like PNU-120596 is a key area of research for therapeutic intervention in neurological and psychiatric conditions, including Alzheimer's disease and schizophrenia.[8]

Elucidation of the Core Mechanism: The "Trapped Agonist Cycle"

The central mechanism of PNU-120596 is predicated on its state-dependent affinity for the α7 nAChR. The compound exhibits a substantially higher affinity for the desensitized state of the receptor over its resting state.[5] This preferential binding drives a "trapped agonist cycle," which serves to prolong and enhance the physiological effect of the natural agonist.[5]

The cycle is understood to proceed as follows:

-

Agonist Binding and Receptor Desensitization: In the absence of an agonist, PNU-120596 has a low affinity for the resting α7 nAChR. Upon binding of an agonist like acetylcholine, the receptor undergoes a conformational change, leading to channel opening followed by rapid desensitization.[5]

-

High-Affinity Modulator Binding: The desensitized conformation of the receptor presents a high-affinity binding site for PNU-120596. The modulator then rapidly associates with this agonist-bound, desensitized receptor.[5]

-

Agonist Trapping and Sustained Activation: The binding of PNU-120596 effectively "traps" the agonist within its binding pocket, drastically reducing its dissociation rate.[5] This stabilized ternary complex is more prone to re-enter an open state, resulting in a sustained and potentiated ionic current.[6]

-

Cycle Resolution: Upon the eventual dissociation of the agonist, the receptor's conformation changes, lowering the affinity for PNU-120596, which then dissociates, allowing the receptor to return to its resting state.[5]

This elegant mechanism transforms a brief agonist signal into a prolonged and amplified receptor response.

Visualizing the PNU-120596 Mechanism of Action

Caption: The "Trapped Agonist Cycle" of PNU-120596 at the α7 nAChR.

Experimental Workflow: Characterizing PNU-120596 with Patch-Clamp Electrophysiology

This protocol details the use of whole-cell patch-clamp electrophysiology to quantitatively assess the modulatory effects of PNU-120596 on α7 nAChR currents in a heterologous expression system (e.g., GH4C1 cells).

I. Cellular Preparation:

-

Culture GH4C1 cells stably expressing the rat α7 nAChR on sterile glass coverslips.

-

Before experimentation, transfer a coverslip to a recording chamber mounted on an inverted microscope stage.

-

Maintain the cells under continuous perfusion with an external physiological salt solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4.

II. Establishing Whole-Cell Configuration:

-

Fabricate recording pipettes from borosilicate glass capillaries, with a final resistance of 2-5 MΩ.

-

Fill the pipettes with an internal solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 1.1 EGTA, with pH adjusted to 7.2.

-

Under visual guidance, approach a target cell with the pipette and apply negative pressure to form a high-resistance (gigaohm) seal.

-

Apply a brief pulse of suction to rupture the cell membrane, establishing the whole-cell recording configuration.

III. Electrophysiological Recording:

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Employ a rapid solution exchange system to apply a short pulse (e.g., 1 second) of an agonist, such as 1 mM choline.

-

Record the resulting inward current using a patch-clamp amplifier and digitizer.

-

To assess the effect of PNU-120596, pre-incubate the cell with the modulator (e.g., 10 μM) for a defined period (e.g., 20 seconds) before co-application with the agonist.

-

Ensure complete washout of all compounds between applications by perfusing with the external solution.

IV. Quantitative Analysis:

-

Measure the peak amplitude and decay time constant of the agonist-evoked currents in both the absence and presence of PNU-120596.

-

Calculate the fold-potentiation of the peak current and the extent of decay prolongation to quantify the modulatory effect.

Summary of Quantitative Data

| Parameter | Agonist Alone | Agonist + PNU-120596 | Reference |

| Agonist Potency (EC50) | Lower | Higher | [6] |

| Maximal Response (Imax) | Baseline | Significantly Increased | [6] |

| Rate of Desensitization | Fast | Markedly Reduced | [8] |

| Mean Channel Open Time | ~100 µs | >1 s | [7] |

Part 2: PNU-159682: A Hyper-Potent Anthracycline Metabolite for Targeted Cancer Therapy

Introduction and Clinical Significance

PNU-159682 is the primary and highly active metabolite of the investigational anticancer agent nemorubicin.[] As an anthracycline derivative, it exhibits extraordinary potency, with cytotoxic activity reported to be several hundred to thousands of times greater than its parent drug and the widely used chemotherapeutic, doxorubicin.[][10] This exceptional potency has positioned PNU-159682 as a payload of significant interest for the development of next-generation antibody-drug conjugates (ADCs), aiming to deliver its powerful cytotoxic effects directly to tumor cells.[][11]

Core Mechanism of Action: A Multi-pronged Assault on Genomic Integrity

The potent anticancer activity of PNU-159682 stems from its ability to induce catastrophic DNA damage through multiple coordinated mechanisms.

-

DNA Intercalation: PNU-159682 inserts itself between the base pairs of the DNA double helix.[] This intercalation distorts the helical structure, creating a physical impediment to the molecular machinery responsible for DNA replication and transcription.

-

Inhibition of Topoisomerase II: A cardinal feature of anthracyclines, PNU-159682 is a powerful inhibitor of topoisomerase II.[10] This essential enzyme resolves DNA topological stress during replication by creating and re-ligating transient double-strand breaks. PNU-159682 stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation step and leading to an accumulation of permanent, lethal double-strand breaks.[]

-

Formation of Covalent DNA Adducts: PNU-159682 is capable of forming stable covalent adducts with DNA, creating persistent lesions that are difficult for cellular repair mechanisms to resolve.[11][12]

-

Induction of S-Phase Arrest and Apoptosis: The overwhelming DNA damage triggers a robust cellular stress response, activating cell cycle checkpoints that halt progression, primarily in the S-phase.[12][13] If the genomic damage is deemed irreparable, the cell is directed to execute apoptosis, or programmed cell death.

Visualizing the PNU-159682 Cytotoxic Cascade

Caption: PNU-159682's mechanism of inducing DNA damage and apoptosis.

Experimental Workflow: Quantifying DNA Damage with the Comet Assay

The single-cell gel electrophoresis, or "comet assay," is a highly sensitive method for detecting DNA strand breaks in individual cells, making it ideal for assessing the genotoxic effects of PNU-159682.

I. Cellular Treatment:

-

Culture a relevant human cancer cell line (e.g., HT-29 colon adenocarcinoma) under standard conditions.

-

Expose the cells to a dose range of PNU-159682 (e.g., 0.1-10 nM) for a fixed duration (e.g., 4 hours). A vehicle-treated group must be included as a negative control.

II. Single-Cell Lysis and Embedding:

-

Harvest the treated cells and resuspend them at a controlled density in low-melting-point agarose maintained at 37°C.

-

Dispense the cell-agarose mixture onto specially coated microscope slides and allow it to solidify.

-

Submerge the slides in a cold, high-salt lysis buffer overnight at 4°C. This step removes cellular membranes and proteins, leaving the DNA condensed in a "nucleoid."

III. Alkaline Unwinding and Electrophoresis:

-

Incubate the slides in a high-pH alkaline electrophoresis buffer to denature and unwind the DNA.

-

Apply a low-voltage electric field (e.g., 25 V, 300 mA) for a defined period (e.g., 30 minutes). Relaxed and fragmented DNA will migrate from the nucleoid towards the anode, forming a "comet tail."

IV. Visualization and Quantitative Analysis:

-

Neutralize the slides and stain the DNA with a suitable fluorescent dye (e.g., SYBR Green).

-

Capture images of the resulting "comets" using a fluorescence microscope.

-

Utilize specialized image analysis software to quantify DNA damage by measuring parameters such as the percentage of DNA in the tail and the tail moment.

Summary of In Vitro Potency

| Cell Line | IC70 (nM) | Fold Potency vs. Doxorubicin | Reference |

| HT-29 (Colon) | 0.577 | ~2,100-fold | [10] |

| A2780 (Ovarian) | 0.39 | ~6,420-fold | [10] |

| DU145 (Prostate) | 0.128 | ~7,900-fold | [10] |

| Jurkat (Leukemia) | 0.086 | ~2,360-fold | [10] |

Part 3: PNU-74654: A Targeted Inhibitor of the Wnt/β-catenin Signaling Pathway

Introduction and Oncological Relevance

PNU-74654 is a small molecule designed to inhibit the canonical Wnt/β-catenin signaling pathway.[14][15] This pathway is fundamental to both embryonic development and the maintenance of adult tissue homeostasis. Its dysregulation and aberrant activation are well-established drivers in a multitude of human cancers. PNU-74654 exemplifies a targeted therapeutic approach aimed at disrupting this critical oncogenic signaling axis.

Core Mechanism of Action: Disrupting a Key Transcriptional Complex

The primary mechanism of PNU-74654 is the direct physical obstruction of the protein-protein interaction between β-catenin and the T-cell factor 4 (TCF4) transcription factor.[15][16]

-

Wnt-Mediated β-catenin Stabilization: In cancer cells with active Wnt signaling, the "destruction complex" responsible for degrading β-catenin is inactivated. This leads to the accumulation of β-catenin in the cytoplasm and its subsequent translocation into the nucleus.

-

Direct Binding of PNU-74654 to β-catenin: PNU-74654 binds directly to the β-catenin protein with a reported dissociation constant (KD) in the nanomolar range (450 nM).[17]

-

Inhibition of β-catenin/TCF4 Complex Formation: By occupying a critical binding interface on β-catenin, PNU-74654 prevents its association with its transcriptional co-activator, TCF4.[15][16] This interaction is the final and essential step for activating Wnt target gene expression.

-

Suppression of Oncogenic Target Genes: The disruption of the β-catenin/TCF4 complex prevents the transcription of key oncogenes such as c-myc and cyclin D1, which are critical for driving cell proliferation.[15]

-

Resultant Anticancer Effects: The net result of this pathway inhibition is a reduction in cancer cell viability, the induction of apoptosis, and cell cycle arrest.[15][16]

Visualizing the PNU-74654 Pathway Inhibition

Caption: PNU-74654 inhibits Wnt signaling by blocking the β-catenin/TCF4 interaction.

Experimental Workflow: TCF/LEF Luciferase Reporter Assay

This reporter gene assay is the gold standard for quantifying the transcriptional activity of the β-catenin/TCF complex and is used to determine the inhibitory potency of compounds like PNU-74654.

I. Cell Transfection and Plasmids:

-

Plate a suitable cell line, such as HEK293T, in a multi-well format.

-

Co-transfect the cells with two plasmids:

-

A TCF/LEF firefly luciferase reporter plasmid, which contains multiple TCF binding sites driving the expression of the firefly luciferase gene.

-

A control plasmid expressing Renilla luciferase from a constitutive promoter (e.g., pRL-TK), used for normalization of transfection efficiency.

-

II. Compound Treatment and Cell Lysis:

-

Following transfection, stimulate the Wnt pathway to induce a robust reporter signal. This can be achieved with Wnt3a-conditioned media or a GSK3β inhibitor like CHIR99021.

-

Simultaneously, treat the stimulated cells with a serial dilution of PNU-74654 (e.g., 1-100 μM) and a vehicle control.

-

Incubate the cells for 24-48 hours to allow for reporter gene expression.

-

Lyse the cells using a buffer compatible with a dual-luciferase assay system.

III. Luminescence Measurement:

-

Transfer the cell lysates to a luminometer-compatible plate.

-

Use an automated injector to add the firefly luciferase substrate, followed by a measurement of the resulting luminescence.

-

Inject a second reagent that simultaneously quenches the firefly reaction and activates the Renilla luciferase, and measure this second signal.

IV. Data Analysis and Interpretation:

-

For each well, calculate the ratio of firefly to Renilla luminescence to obtain the normalized TCF/LEF reporter activity.

-

Plot the normalized activity as a function of PNU-74654 concentration and fit the data to a dose-response curve to determine the IC50 value.

Summary of Quantitative Biological Data

| Parameter | Value | Cell Line Context | Reference |

| Binding Affinity (KD) to β-catenin | 450 nM | Biochemical Assay | [17] |

| IC50 (Cell Viability) | 129.8 µM | NCI-H295 (Adrenocortical) | [17] |

| Cell Cycle Effect | G1 Arrest | Pancreatic Cancer Cells | [16] |

| Apoptotic Effect | Induction | Testicular Cancer Cells | [15] |

References

-

Hurst, R. S., et al. (2005). A novel positive allosteric modulator of the α7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization. Journal of Neuroscience, 25(17), 4396-4405. Available from: [Link]

-

Mazzini, S., et al. (2012). The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)2, d(CGATCG)2 and d(CGCGCG)2 shows a strong but reversible binding to G:C base pairs. Bioorganic & Medicinal Chemistry, 20(24), 6979-6988. Available from: [Link]

-

Quintieri, L., et al. (2005). Metabolism of nemorubicin (MMDX) by human liver microsomes: formation of the highly cytotoxic metabolite PNU-159682. British Journal of Cancer, 92(2), 277-286. Available from: [Link]

-

Tsuchiya, K., et al. (2000). PNU-74654, a novel inhibitor of the Wnt/β-catenin pathway, suppresses the growth of human cancer cells. Cancer Science, 91(10), 1145-1150. Available from: [Link]

-

Young, J. W., et al. (2008). The α7 nicotinic receptor allosteric modulator PNU-120596 dramatically improves reference and working memory in the rodent water maze. Neuropsychopharmacology, 33(7), 1540-1553. Available from: [Link]

-

Chen, Y. L., et al. (2023). PNU-74654 Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer. International Journal of Molecular Sciences, 24(17), 13217. Available from: [Link]

-

Gronlien, J. H., et al. (2007). PNU-120596, a novel positive allosteric modulator of α7 nicotinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics, 320(3), 1044-1052. Available from: [Link]

-

Lin, C. Y., et al. (2022). PNU-74654 Suppresses TNFR1/IKB Alpha/p65 Signaling and Induces Cell Death in Testicular Cancer. International Journal of Molecular Sciences, 23(1), 493. Available from: [Link]

-

Young, G. T., et al. (2008). Potentiation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site. Proceedings of the National Academy of Sciences, 105(38), 14686-14691. Available from: [Link]

-

Kaiser, M., et al. (2024). The ADC payload PNU-159682 is highly active in a wide range of cancer indications by inducing DNA damage and cell death via a distinct mode of action. Cancer Research, 84(6_Supplement), 3143. Available from: [Link]

-

Kim, J., et al. (2019). Dual-mechanistic antibody-drug conjugate via site-specific selenocysteine/cysteine conjugation. Bioconjugate Chemistry, 30(11), 2844-2852. Available from: [Link]

-

Gerlach, D., et al. (2020). Evaluation of PNU-159682 antibody drug conjugates (ADCs). Bioorganic & Medicinal Chemistry Letters, 30(24), 127608. Available from: [Link]

-

Gusev, A. G., & Uteshev, V. V. (2013). A dual effect of PNU-120596 on α7 nicotinic acetylcholine receptor-channel complexes. Neuropharmacology, 73, 266-277. Available from: [Link]

-

Williams, M. G., et al. (1996). Stereospecific determination of an HIV aspartyl protease inhibitor, PNU-103017, in rat, dog and human plasma using a Pirkle-concept high-performance liquid chromatographic column. Journal of Chromatography B: Biomedical Sciences and Applications, 681(1), 77-84. Available from: [Link]

-

Immunomart. (n.d.). PNU-103017. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. anjiechem.com [anjiechem.com]

- 3. PNU-103017 | HIV Protease Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]

- 4. PNU-103017 - Immunomart [immunomart.com]

- 5. Mode of action of the positive modulator PNU-120596 on α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jneurosci.org [jneurosci.org]

- 7. A dual effect of PNU-120596 on α7 nicotinic acetylcholine receptor-channel complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. selleckchem.com [selleckchem.com]

- 15. PNU-74654 Suppresses TNFR1/IKB Alpha/p65 Signaling and Induces Cell Death in Testicular Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. PNU-74654 Induces Cell Cycle Arrest and Inhibits EMT Progression in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

PNU-103017: A Technical Guide to its Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

PNU-103017 is a potent, non-peptidic inhibitor of the human immunodeficiency virus (HIV) aspartyl protease, an enzyme critical for the viral life cycle.[1] Its chemical name is 4-cyano-N-(3-(cyclopropyl-(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-2H-cycloocta(b)pyran-3-yl)methyl)phenyl)benzenesulfonamide. Developed during a period of intense research into non-peptidic protease inhibitors to improve oral bioavailability and reduce pill burden, PNU-103017 represents a complex molecular architecture designed for high-affinity binding to the protease active site. This guide provides a detailed overview of a proposed synthetic route and comprehensive characterization methodologies for PNU-103017, tailored for researchers in medicinal chemistry and drug development.

Proposed Synthetic Strategy

The synthesis of sulfonamide-based HIV protease inhibitors often involves the coupling of a sulfonyl chloride with a suitable amine. The core of PNU-103017 features a complex heterocyclic system, which would likely be constructed first, followed by the introduction of the sulfonamide moiety.

Key Precursors:

-

4-Cyanobenzenesulfonyl chloride: A commercially available or readily synthesized starting material.

-

3-Aminophenyl derivative with the cyclooctapyranone core: This is the most complex fragment and its synthesis would be a multi-step process.

Proposed Synthesis of the Cyclooctapyranone Core and Final Coupling:

The synthesis would likely begin with the construction of the hexahydro-4-hydroxy-2-oxo-2H-cycloocta(b)pyran-3-yl)methyl fragment. This could be achieved through a series of reactions including, but not limited to, cycloaddition, reduction, and functional group manipulations. Once this core is synthesized and coupled to a protected 3-aminophenyl group, the final step would be the sulfonylation with 4-cyanobenzenesulfonyl chloride.

Caption: Proposed synthetic workflow for PNU-103017.

Characterization of PNU-103017

Comprehensive characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized PNU-103017. As PNU-103017 is a racemic mixture, chiral separation is a critical aspect of its analysis.[1]

Chromatographic Analysis: Stereospecific HPLC

A stereospecific high-performance liquid chromatographic (HPLC) assay is the primary method for the quantitative analysis of the enantiomers of PNU-103017 in biological matrices.[1]

Protocol for Stereospecific HPLC Analysis:

-

Column: A Pirkle-concept chiral stationary phase, such as the Regis S,S-Whelk-01 (250 x 4.6 mm I.D.), is effective for the enantiomeric separation.[1]

-

Mobile Phase: A mixture of absolute ethanol and 0.1% acetic acid in hexane (30:70, v/v) has been reported to achieve separation.[1]

-

Detection: UV absorbance at 295 nm is a suitable detection wavelength.[1]

-

Sample Preparation: For analysis in plasma, a protein precipitation step with acetonitrile followed by solid-phase extraction (SPE) is a robust method for sample clean-up and concentration.[1]

-

Quantitation: Linear calibration curves can be established in the range of 0.2 to 500 µM, with a lower limit of quantitation around 0.1–0.2 µM for each enantiomer.[1]

Caption: Analytical workflow for stereospecific determination of PNU-103017.

Spectroscopic Characterization

While specific spectra for PNU-103017 are not publicly available, the expected spectroscopic data can be inferred from its chemical structure and from data on analogous sulfonamide derivatives.[2][3][4]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the numerous protons in different chemical environments. Key signals would include those for the aromatic protons of the benzenesulfonamide and phenyl rings, the protons of the cyclooctapyranone core, and the cyclopropyl group. The sulfonamide N-H proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon of the pyranone ring, the carbons of the cyclooctane and pyran rings, and the cyclopropyl carbons.

| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| Aromatic Protons | 7.0 - 8.5 | 110 - 150 |

| Sulfonamide N-H | 9.0 - 11.0 (broad) | - |

| Cyclooctapyranone Protons | 1.0 - 4.5 | 20 - 80 |

| Carbonyl Carbon | - | 160 - 180 |

| Cyclopropyl Protons | 0.5 - 1.5 | 5 - 20 |

| Cyano Carbon | - | 115 - 125 |

Table 1: Predicted NMR Chemical Shifts for PNU-103017.

2. Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the elemental composition of the synthesized molecule. The expected exact mass for PNU-103017 (C₂₈H₂₈N₂O₅S) can be calculated and compared with the experimental value.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide structural information, helping to confirm the connectivity of the different moieties of the molecule.

3. Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the various functional groups present in PNU-103017.

| Functional Group | Expected IR Absorption Frequency (cm⁻¹) |

| N-H (sulfonamide) | 3200 - 3300 |

| C=O (pyranone) | 1700 - 1730 |

| C≡N (cyano) | 2220 - 2260 |

| S=O (sulfonamide) | 1330 - 1370 and 1140 - 1180 |

| C-O (ether) | 1050 - 1150 |

Table 2: Predicted IR Absorption Frequencies for PNU-103017.

Biological Activity

PNU-103017 is a selective inhibitor of HIV aspartyl protease.[1] The biological activity of the synthesized compound should be evaluated in appropriate enzymatic and cell-based assays to confirm its potency against HIV-1 protease and its antiviral efficacy.

Conclusion

This technical guide provides a comprehensive overview of the proposed synthesis and detailed characterization of the HIV protease inhibitor PNU-103017. While a specific synthetic protocol is not publicly documented, a logical and feasible synthetic strategy has been outlined based on the synthesis of analogous compounds. The characterization section emphasizes the importance of stereospecific HPLC for the analysis of its enantiomers and provides expected spectroscopic data for structural confirmation. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and development of novel antiviral agents.

References

-

Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC - NIH. (n.d.). Retrieved January 16, 2026, from [Link]

-

Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Structure-Based Design of Nonpeptidic HIV Protease Inhibitors: The Sulfonamide-Substituted Cyclooctylpyranones | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 16, 2026, from [Link]

-

Stereospecific determination of an HIV aspartyl protease inhibitor, PNU-103017, in rat, dog and human plasma using a Pirkle-concept high-performance liquid chromatographic column - DOI. (n.d.). Retrieved January 16, 2026, from [Link]

-

Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance - PubMed. (2017, April 15). Retrieved January 16, 2026, from [Link]

-

Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. (n.d.). Retrieved January 16, 2026, from [Link]

-

Syntheses of FDA Approved HIV Protease Inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 16, 2026, from [Link]

-

Discovery and development of HIV-protease inhibitors - Wikipedia. (n.d.). Retrieved January 16, 2026, from [Link]

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]

PNU-103017: A Technical Guide to its Chemical Properties, Structure, and Evaluation as an HIV Protease Inhibitor

This guide provides an in-depth technical overview of PNU-103017, a selective HIV aspartyl protease inhibitor. Developed for researchers, scientists, and professionals in drug development, this document details the compound's chemical structure, physicochemical properties, and the methodologies for its analysis and biological evaluation.

Introduction: The Rationale for PNU-103017

The human immunodeficiency virus (HIV) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins essential for producing infectious virions.[1] Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART), effectively suppressing viral replication and disease progression.[2] PNU-103017, with the chemical name 4-Cyano-N-(3-(cyclopropyl-(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-2H-cycloocta(b)pyran-3-yl)methyl)phenyl)benzenesulfonamide, emerged from the research efforts of Pharmacia & Upjohn as a potent and selective inhibitor of this key viral target.[3] This guide will delve into the technical details of PNU-103017, offering insights into its chemical nature and the scientific principles behind its evaluation.

Chemical Structure and Physicochemical Properties

The molecular structure of PNU-103017 is characterized by a complex assembly of cyclic and functional moieties, contributing to its specific interaction with the HIV protease active site.

Caption: Mechanism of HIV-1 Protease Inhibition by PNU-103017.

By binding to the active site of the HIV protease, PNU-103017 prevents the substrate (the Gag-Pol polyprotein) from accessing the catalytic aspartate residues. This competitive inhibition halts the proteolytic cascade, resulting in the production of immature, non-infectious viral particles. The high specificity of PNU-103017 for the viral protease over human aspartyl proteases is a key attribute for its therapeutic potential, minimizing off-target effects.

Experimental Protocols: Evaluation of PNU-103017

The characterization and evaluation of a novel HIV protease inhibitor like PNU-103017 involve a series of well-defined experimental protocols. These range from analytical methods for its quantification to in vitro assays to determine its biological activity.

Stereospecific HPLC Analysis

Given that PNU-103017 is a racemic mixture, the ability to separate and quantify its individual enantiomers is crucial for pharmacokinetic and pharmacodynamic studies. A stereospecific high-performance liquid chromatography (HPLC) method is employed for this purpose. [3] Protocol: Enantiomeric Separation of PNU-103017 in Plasma

-

Sample Preparation:

-

To 1 mL of plasma (rat, dog, or human), add an internal standard.

-

Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., a mixture of hexane and ethyl acetate).

-

Vortex and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Pirkle-concept chiral column (e.g., Regis S,S-Whelk-01, 250×4.6 mm I.D.). [3] * Mobile Phase: A mixture of absolute ethanol and 0.1% acetic acid in hexane (e.g., 30:70, v/v). [3]The precise ratio is optimized to achieve baseline separation of the enantiomers. The use of a chiral stationary phase is the key to this separation, as it provides differential interactions with the two enantiomers.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV absorbance at a wavelength where PNU-103017 exhibits significant absorbance (e.g., 295 nm). [3]

-

-

Quantification:

-

Construct calibration curves for each enantiomer using spiked plasma standards.

-

The concentration of each enantiomer in the unknown samples is determined by comparing their peak areas to the calibration curves. The lower limit of quantitation (LLOQ) for both enantiomers has been reported to be in the range of 0.1 to 0.2 µM in rat, dog, and human plasma. [3]

-

In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

To determine the inhibitory potency of PNU-103017, a fluorometric in vitro assay is a common and efficient method. This assay measures the cleavage of a synthetic peptide substrate that is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in an increase in fluorescence.

Protocol: Fluorometric HIV-1 Protease Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., Tris or MES buffer) at the optimal pH for HIV-1 protease activity (typically pH 4.7-6.0).

-

HIV-1 Protease: Reconstitute recombinant HIV-1 protease in the assay buffer to a working concentration.

-

Substrate: Prepare a stock solution of the fluorogenic substrate in an appropriate solvent (e.g., DMSO).

-

Test Compound (PNU-103017): Prepare a serial dilution of PNU-103017 in DMSO.

-

-

Assay Procedure:

-

In a 96-well microplate, add the assay buffer.

-

Add the serially diluted PNU-103017 or a vehicle control (DMSO) to the respective wells.

-

Add the HIV-1 protease solution to all wells except for the no-enzyme control.

-

Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm, depending on the specific substrate).

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage (increase in fluorescence per unit time) for each concentration of PNU-103017.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by fitting the data to a suitable dose-response curve.

-

Caption: Workflow for the in vitro HIV-1 Protease Inhibition Assay.

Conclusion

PNU-103017 represents a significant effort in the development of non-peptidic HIV protease inhibitors. Its complex chemical structure is designed for high-affinity binding to the viral enzyme, leading to potent inhibition of viral maturation. The technical methodologies outlined in this guide, from stereospecific analytical separation to in vitro activity assessment, are fundamental to the characterization of such therapeutic candidates. Further research into the synthesis, detailed spectroscopic properties, and in vivo efficacy of PNU-103017 and its individual enantiomers is essential for a complete understanding of its potential as an antiretroviral agent.

References

- Williams MG, et al. Stereospecific determination of an HIV aspartyl protease inhibitor, PNU-103017, in rat, dog and human plasma using a Pirkle-concept high-performance liquid chromatographic column.

-

PubChem. 4-cyano-n-[4-[cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-2h-cycloocta[b]pyran-3-yl)methyl]phenyl]benzenesulfonamide. Available at: [Link].

- Konvalinka, J., et al. Current and Novel Inhibitors of HIV Protease. Viruses. 2015.

- Pacheco, B., et al. Protease inhibitors as immunomodulatory drugs for HIV infection. Clinical Pharmacology & Therapeutics. 2007.

- U.S. Patent 5,484,926. HIV protease inhibitors. 1996.

- U.S. Patent 5,484,801. Pharmaceutical composition for inhibiting HIV protease. 1996.

- U.S. Patent 7,700,645. Pseudopolymorphic forms of a HIV protease inhibitor. 2010.

-

Wikipedia. Discovery and development of HIV-protease inhibitors. Available at: [Link].

- Janssen Therapeutics.

- U.S. Patent 10,472,324.

- Folorunso, O., et al. Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals. Molecules. 2016.

-

PubChemLite. 4-cyano-n-[4-[cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-2h-cycloocta[b]pyran-3-yl)methyl]phenyl]benzenesulfonamide. Available at: [Link].

-

Cleveland Clinic. Protease Inhibitors: Types, How They Work & Side Effects. Available at: [Link].

-

ClinicalTrials.gov. A Study of PRN1008 in Adult Patients With Pemphigus Vulgaris. Available at: [Link].

-

MDPI. Current and Novel Inhibitors of HIV Protease. Available at: [Link].

- Google Patents.

- Google Patents. US10059707B2 - Method for the preparation of (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy-2,8-dimethyl-1,4-dihydro- 1-6-naphthyridine-3-carbox-amide and the purification thereof for use as an active pharmaceutical ingredient. 2018.

-

PubMed Central. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Available at: [Link].

- Google Patents. US8476413B2 - Sulfanyl-tetrahydropyran-based compounds and methods of their use. 2013.

- PLoS One. An assay to monitor HIV-1 protease activity for the identification of novel inhibitors in T-cells. 2010.

- Aidsmap. Pharmacia & Upjohn sells off its anti-HIV drugs. 2001.

-

ClinicalTrials.gov. A Study of PRN1008 in Patients With Pemphigus. Available at: [Link].

-

CenterWatch. A Study of Oral Nuvisertib (TP-3654) in Patients With Myelofibrosis. Available at: [Link].

-

ClinicalTrials.gov. A Clinical Study to Assess the Safety and Effectiveness of Test Product in Healthy Adult Human Subjects Having Symptoms of Gut Dysbiosis (Heart Burn, Bloating, Constipation and Gut Immunity). Available at: [Link].

-

ClinicalTrials.gov. ACTIV-2: A Study for Outpatients With COVID-19. Available at: [Link].

Sources

An Inquiry into the Biological Role of PNU-103017: A Scarcity of Publicly Available Data

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's biological targets and associated pathways is paramount for advancing therapeutic innovation. This guide was intended to provide an in-depth technical overview of PNU-103017. However, a thorough review of publicly accessible scientific literature and databases reveals a significant lack of detailed information regarding the biological targets and signaling pathways of this specific compound.

Initial investigations suggest that PNU-103017 has been classified as an HIV aspartyl protease inhibitor[1]. This classification places it within a class of antiretroviral drugs that act by blocking the activity of the HIV protease, an essential enzyme for the replication of the virus. Unfortunately, beyond this high-level categorization, there is a notable absence of published data detailing its specific binding affinities, mechanism of action, or the downstream signaling cascades it may influence.

The "PNU" designation is used for a variety of compounds developed by Pharmacia and Upjohn (now part of Pfizer), each with distinct biological activities. For instance, other PNU-compounds have been identified with diverse functions, including:

-

PNU-152243: A methoxymorpholinyl doxorubicin analog with anticancer activity against human hepatocellular carcinoma[2].

-

PNU-120596: A positive allosteric modulator of the α7 nicotinic acetylcholine receptor[3][4][5].

-

PNU-159682: A potent metabolite of the antitumor anthracycline nemorubicin that interacts with DNA[6][7].

-

PNU-74654: An inhibitor of the β-catenin/TCF4 interaction that has been shown to suppress TNFR1/IKB alpha/p65 signaling and induce apoptosis in testicular cancer cells[8].

The diverse nature of these compounds underscores the importance of specific data for each individual agent. Without dedicated studies on PNU-103017, it is scientifically unsound to extrapolate the properties of other PNU-series molecules to it.

Due to the limited availability of specific data for PNU-103017, the core requirements of an in-depth technical guide—including detailed discussions of biological targets, signaling pathways with corresponding diagrams, quantitative data tables, and experimental protocols—cannot be fulfilled at this time.

Further research and publication in peer-reviewed journals are necessary to elucidate the precise molecular interactions and cellular effects of PNU-103017. Researchers with access to proprietary data from the developing pharmaceutical company may hold this information. For the broader scientific community, however, the biological landscape of PNU-103017 remains largely uncharted.

References

- Anticancer activity of methoxymorpholinyl doxorubicin (PNU 152243) on human hepatocellular carcinoma - PubMed.

- PNU-103017 - Immunomart.

- Mode of action of the positive modulator PNU-120596 on α7 nicotinic acetylcholine receptors - PubMed.

- The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed.

- The dual effect of PNU-120596 on α7 nicotinic acetylcholine receptor channels - PubMed.

- Mode of action of the positive modulator PNU-120596 on α7 nicotinic acetylcholine receptors | Request PDF - ResearchGate.

- PNU-74654 Suppresses TNFR1/IKB Alpha/p65 Signaling and Induces Cell Death in Testicular Cancer - MDPI.

- Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed.

Sources

- 1. PNU-103017 - Immunomart [immunomart.com]

- 2. Anticancer activity of methoxymorpholinyl doxorubicin (PNU 152243) on human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mode of action of the positive modulator PNU-120596 on α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The dual effect of PNU-120596 on α7 nicotinic acetylcholine receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The interaction of nemorubicin metabolite PNU-159682 with DNA fragments d(CGTACG)(2), d(CGATCG)(2) and d(CGCGCG)(2) shows a strong but reversible binding to G:C base pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of PNU-159682 antibody drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

PNU-103017: An In-Depth Technical Guide to its In Vitro Activity and Potency as an HIV Protease Inhibitor

Introduction

PNU-103017 is a non-peptidic inhibitor of the human immunodeficiency virus (HIV) aspartyl protease, a critical enzyme in the viral life cycle.[1][2] Inhibition of this enzyme prevents the proteolytic cleavage of viral Gag and Gag-Pol polyproteins, which is essential for the maturation of infectious virions.[3] Consequently, HIV protease inhibitors block the production of mature, infectious viral particles. PNU-103017 belongs to the 5,6-dihydro-4-hydroxy-2-pyrone sulfonamide class of inhibitors and is a racemic mixture of two enantiomers: PNU-103264 (R-) and PNU-103265 (S-).[1] Preclinical pharmacokinetic studies in dogs have indicated that the (R)-enantiomer exhibits significantly higher plasma concentrations, suggesting enantioselective pharmacokinetics.[1] This guide provides a detailed overview of the in vitro activity and potency of PNU-103017, including its mechanism of action, quantitative potency data, and detailed protocols for relevant in vitro assays.

Mechanism of Action: Inhibition of HIV Aspartyl Protease

The primary mechanism of action of PNU-103017 is the direct inhibition of the HIV-1 aspartyl protease. This enzyme is a homodimer, with each monomer contributing to the active site. The active site contains a pair of aspartic acid residues (Asp25 and Asp25') that are crucial for the catalytic hydrolysis of the peptide bonds in the viral polyproteins.

PNU-103017, as a non-peptidic inhibitor, is designed to mimic the transition state of the natural substrate of the HIV protease. It binds with high affinity to the active site of the enzyme, preventing the binding and subsequent cleavage of the Gag and Gag-Pol polyproteins. This inhibition is a critical step in disrupting the viral replication cycle. The immature virions that are produced are non-infectious, thus limiting the spread of the virus.

Caption: Mechanism of HIV Protease Inhibition by PNU-103017.

In Vitro Potency and Activity

The in vitro potency of PNU-103017 has been evaluated through both enzymatic and cell-based antiviral assays.

Enzymatic Inhibition

Cell-Based Antiviral Activity

In cell culture-based assays, PNU-103017 has demonstrated clear antiviral activity. The 50% inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of an antiviral compound in a cellular context.

| Compound | Cell Line | Virus Strain | Potency Metric | Value | Reference |

| PNU-103017 | H9 (human leukemia) | HIV-1IIIB | IC50 | 1.5 µM | [1] |

| Tipranavir (PNU-140690) | H9 | HIV-1IIIB | IC90 | 0.16 µM | [2] |

The data indicates that PNU-103017 is active in inhibiting HIV-1 replication in a human T-cell line.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key in vitro experiments used to characterize the activity and potency of HIV protease inhibitors like PNU-103017.

HIV-1 Protease Enzymatic Inhibition Assay (FRET-Based)

This protocol describes a common method for determining the inhibitory activity of a compound against the purified HIV-1 protease enzyme using a Fluorescence Resonance Energy Transfer (FRET) substrate.

Causality Behind Experimental Choices:

-

FRET Substrate: A synthetic peptide containing a fluorophore and a quencher is used. When the peptide is intact, the quencher suppresses the fluorescence. Cleavage by the protease separates the two, resulting in a measurable increase in fluorescence. This provides a sensitive and continuous measure of enzyme activity.

-

Recombinant HIV-1 Protease: Using a purified, recombinant enzyme ensures that the inhibitory activity observed is directly due to the interaction with the protease and not a result of other cellular factors.

-

Control Inhibitor (e.g., Pepstatin A): A known, potent protease inhibitor is used as a positive control to validate the assay's performance.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7).

-

Reconstitute the recombinant HIV-1 protease in the assay buffer to a working concentration (e.g., 10-20 nM).

-

Prepare the FRET substrate stock solution in DMSO and dilute to the final working concentration (e.g., 2 µM) in the assay buffer.

-

Prepare a serial dilution of PNU-103017 in DMSO, and then dilute further in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add 10 µL of the diluted PNU-103017 or control inhibitor to the respective wells.

-

Add 80 µL of the HIV-1 protease solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.

-

-

Data Acquisition:

-

Immediately place the microplate in a fluorescence plate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) every minute for 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the PNU-103017 concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Caption: Workflow for the Cell-Based Anti-HIV-1 Activity Assay.

Activity Against Resistant Strains

A crucial aspect of any new antiretroviral agent is its activity against viral strains that have developed resistance to existing drugs. While specific data for PNU-103017 against a broad panel of resistant mutants is limited in publicly accessible literature, the related compound Tipranavir (PNU-140690) is known to be active against HIV-1 isolates that are significantly resistant to other protease inhibitors, such as Ritonavir. [2]This suggests that the 5,6-dihydro-4-hydroxy-2-pyrone sulfonamide scaffold may have a favorable resistance profile.

Conclusion

PNU-103017 is a potent non-peptidic inhibitor of HIV-1 protease with demonstrated in vitro antiviral activity. Its mechanism of action, centered on the disruption of viral maturation, is a well-established and effective strategy for combating HIV. The available data, supported by findings for the closely related compound Tipranavir, indicate that PNU-103017 and its class of molecules hold significant promise as antiretroviral agents. The detailed protocols provided in this guide offer a framework for the continued in vitro evaluation of PNU-103017 and other novel HIV protease inhibitors. Further studies to elucidate the specific enzymatic inhibitory constants (Ki) and to characterize its activity against a comprehensive panel of drug-resistant HIV-1 strains would be invaluable for a complete understanding of its therapeutic potential.

References

-

HIV-1-specific reverse transcriptase inhibitors show differential activity against HIV-1 mutant strains containing different amino acid substitutions in the reverse transcriptase. PubMed. [Link]

-

Therapeutic potential of coumarins as antiviral agents. PMC - PubMed Central - NIH. [Link]

-

Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PMC - PubMed Central. [Link]

-

An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells. PLOS ONE. [Link]

-

(PDF) Tipranavir (PNU-140690): A Potent, Orally Bioavailable Nonpeptidic HIV Protease Inhibitor of the 5,6-Dihydro-4-hydroxy-2-pyrone Sulfonamide Class. ResearchGate. [Link]

-

Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors. PMC. [Link]

-

Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir. PMC - NIH. [Link]

-

Current and Novel Inhibitors of HIV Protease. MDPI. [Link]

-

Susceptibility to PNU-140690 (Tipranavir) of Human Immunodeficiency Virus Type 1 Isolates Derived from Patients with Multidrug Resistance to Other Protease Inhibitors. PMC - NIH. [Link]

-

Quantitative structure-activity relationship (QSAR) models and their applicability domain analysis on HIV-1 protease inhibitors by machine learning methods. ResearchGate. [Link]

-

Promiscuous, Multi-Target Lupane-Type Triterpenoids Inhibits Wild Type and Drug Resistant HIV-1 Replication Through the Interference With Several Targets. Frontiers. [Link]

-

PNU-103017. Immunomart. [Link]

-

Anti-HIV-1 Activity of the Integrase Strand Transfer Inhibitor ACC017. MDPI. [Link]

-

Dr. Wei-Zhu Zhong. Scirp.org. [Link]

-

Retinoic acid enhances HIV-1 reverse transcription and transcription in macrophages via mTOR-modulated mechanisms. PMC - NIH. [Link]

-

Enhanced Ability of Plant-Derived PGT121 Glycovariants To Eliminate HIV-1-Infected Cells. mBio. [Link]

Sources

PNU-103017: A Technical Guide to Initial Toxicity Screening for a Novel HIV Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the initial toxicity screening of PNU-103017, a novel, racemic HIV protease inhibitor. The experimental design detailed herein is rooted in a deep understanding of the compound's mechanism of action and the known class-specific toxicities of HIV protease inhibitors. Our approach emphasizes a tiered, logic-driven progression from in vitro characterization to targeted in vivo assessments, ensuring a robust and scientifically sound preliminary safety evaluation.

I. Foundational Understanding: The Scientific Imperative for a Tailored Approach

PNU-103017 is identified as a selective inhibitor of the HIV aspartyl protease, a critical enzyme in the viral life cycle.[1] As a racemic mixture of two enantiomers, PNU-103264 (R-) and PNU-103265 (S-), it is crucial to recognize that the pharmacokinetic and pharmacodynamic properties may be stereospecific. This understanding forms the cornerstone of our screening strategy, necessitating an early assessment of enantioselective disposition and metabolism.

The class of HIV protease inhibitors is associated with a distinct toxicity profile, primarily metabolic in nature. These adverse effects can include lipodystrophy, insulin resistance, and dyslipidemia.[2][3] Therefore, a proactive screening approach must incorporate assays that specifically probe these potential liabilities. Furthermore, as with many xenobiotics, the potential for drug-drug interactions via modulation of cytochrome P450 (CYP) enzymes is a significant consideration.[4]

This guide is structured to address these key considerations in a logical sequence, beginning with fundamental in vitro characterizations and progressing to more complex cellular and in vivo models.

II. Phase 1: In Vitro Characterization - Building the Profile from the Ground Up

The initial phase of toxicity screening focuses on establishing the fundamental cytotoxic and metabolic profile of PNU-103017 in a controlled, in vitro environment.

A. Baseline Cytotoxicity Assessment

The objective of this initial step is to determine the concentration range at which PNU-103017 exerts cytotoxic effects on various cell types. This data is essential for guiding dose selection in subsequent, more complex assays.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Lines:

-

CEM-T4 (human CD4+ T-lymphoblastoid cell line, a relevant target for HIV)

-

HepG2 (human hepatoma cell line, for assessing potential hepatotoxicity)

-

3T3-L1 (mouse pre-adipocyte cell line, for later assessment of lipid metabolism)

-

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density.

-

After 24 hours, treat cells with a serial dilution of PNU-103017 (e.g., 0.1 µM to 100 µM) for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO or an appropriate solubilizing agent.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the CC50 (50% cytotoxic concentration) for each cell line.

-

Data Presentation: Baseline Cytotoxicity of PNU-103017

| Cell Line | Description | CC50 (µM) |

| CEM-T4 | Human CD4+ T-lymphoblastoid | [Insert experimental data] |

| HepG2 | Human Hepatoma | [Insert experimental data] |

| 3T3-L1 | Mouse Pre-adipocyte | [Insert experimental data] |

B. Metabolic Stability and Metabolite Identification

Understanding the metabolic fate of PNU-103017 is critical for predicting its in vivo behavior and identifying any potentially toxic metabolites. Given its racemic nature, a stereospecific analysis is highly recommended.

Experimental Protocol: In Vitro Metabolism using Liver Microsomes

-

System: Human, rat, and dog liver microsomes.

-

Procedure:

-

Incubate PNU-103017 (at a concentration below its CC50) with liver microsomes in the presence of NADPH.

-

Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction with acetonitrile.

-

Analyze the samples using a chiral LC-MS/MS method to differentiate and quantify the parent enantiomers and any major metabolites.

-

-

Data Analysis:

-

Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) for each enantiomer.

-

Identify the major metabolic pathways (e.g., oxidation, glucuronidation).

-

C. Cytochrome P450 Inhibition and Induction

Assessing the potential for PNU-103017 to inhibit or induce major CYP enzymes is a regulatory expectation and crucial for predicting drug-drug interactions.

Experimental Protocol: CYP Inhibition and Induction Assays

-

CYP Inhibition:

-

Use commercially available kits with fluorescent probes for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

-

Determine the IC50 values of PNU-103017 for each isoform.

-

-

CYP Induction:

-

Treat cryopreserved human hepatocytes with PNU-103017 for 48-72 hours.

-

Measure the mRNA levels (via qPCR) and enzyme activity (via probe substrates) of key CYP isoforms (e.g., CYP1A2, 2B6, 3A4).

-

Data Presentation: PNU-103017 CYP Interaction Profile

| CYP Isoform | Inhibition (IC50, µM) | Induction (Fold Change vs. Control) |

| CYP1A2 | [Insert experimental data] | [Insert experimental data] |

| CYP2C9 | [Insert experimental data] | [Insert experimental data] |

| CYP2C19 | [Insert experimental data] | [Insert experimental data] |

| CYP2D6 | [Insert experimental data] | [Insert experimental data] |

| CYP3A4 | [Insert experimental data] | [Insert experimental data] |

III. Phase 2: Cellular and Mechanistic Toxicity - Probing for Class-Specific Liabilities

This phase delves into the known toxicities associated with HIV protease inhibitors, employing more specialized cellular assays.

A. Assessment of Metabolic Toxicity

1. Effects on Adipocyte Differentiation and Lipid Accumulation

Experimental Protocol: Oil Red O Staining in 3T3-L1 Adipocytes

-

Procedure:

-

Induce differentiation of 3T3-L1 pre-adipocytes into mature adipocytes in the presence of various concentrations of PNU-103017.

-

After 7-10 days, fix the cells and stain with Oil Red O solution.

-

Elute the stain and quantify the absorbance at 520 nm.

-

-

Data Analysis:

-

Quantify the degree of lipid accumulation relative to the vehicle control.

-

2. Mitochondrial Toxicity Assessment

Mitochondrial dysfunction has been implicated in the pathogenesis of some drug-induced toxicities.

Experimental Protocol: Seahorse XF Analyzer for Mitochondrial Respiration

-

Cell Lines: HepG2 or other metabolically active cells.

-

Procedure:

-

Treat cells with PNU-103017 for a defined period.

-

Use the Seahorse XF analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

-

Perform a mitochondrial stress test by sequential injection of oligomycin, FCCP, and rotenone/antimycin A.

-

-

Data Analysis:

-

Determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

-

Visualization: Experimental Workflow for In Vitro Toxicity Screening

Caption: A streamlined workflow for the initial in vitro toxicity assessment of PNU-103017.

IV. Phase 3: In Vivo Toxicity Screening - Preliminary Animal Studies

Based on the in vitro data, preliminary in vivo studies in a relevant rodent species (e.g., rat) are warranted to assess the compound's safety profile in a whole organism.

A. Acute Toxicity Study (Dose Range Finding)

The primary goal of this study is to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Experimental Protocol: Single-Dose Escalation Study in Rats

-

Animals: Sprague-Dawley rats (male and female).

-

Procedure:

-

Administer single oral doses of PNU-103017 at escalating levels to different groups of animals.

-

Monitor the animals for clinical signs of toxicity for 14 days.

-

Record body weight and food consumption.

-

At the end of the study, perform a gross necropsy and collect major organs for histopathological examination.

-

-

Data Analysis:

-

Determine the MTD.

-

Identify any dose-related clinical signs or pathological findings.

-

B. Repeat-Dose Toxicity Study (7- or 14-Day)

This study provides a more comprehensive evaluation of the toxicity of PNU-103017 upon repeated administration.

Experimental Protocol: 7- or 14-Day Repeat-Dose Study in Rats

-

Animals: Sprague-Dawley rats (male and female).

-

Procedure:

-

Administer PNU-103017 daily via oral gavage for 7 or 14 days at three dose levels (low, medium, and high) based on the MTD from the acute study.

-

Include a vehicle control group.

-

Monitor clinical signs, body weight, and food consumption daily.

-

Collect blood samples for hematology and clinical chemistry analysis at the end of the study.

-

Perform a full necropsy and histopathological examination of a comprehensive list of tissues.

-

-

Data Analysis:

-

Identify the no-observed-adverse-effect level (NOAEL).

-

Characterize the target organs of toxicity.

-

Evaluate for any changes in hematological or clinical chemistry parameters.

-

Visualization: Signaling Pathway Potentially Impacted by HIV Protease Inhibitor-Induced Metabolic Toxicity

Caption: A potential mechanism for HIV protease inhibitor-induced metabolic dysregulation.

V. Conclusion and Forward Look

The initial toxicity screening of PNU-103017, as outlined in this guide, provides a robust and scientifically-driven framework for its early safety assessment. By systematically evaluating its cytotoxic potential, metabolic profile, and propensity for class-specific toxicities, researchers can build a comprehensive understanding of the compound's liabilities. The data generated from these studies will be instrumental in making informed decisions regarding the continued development of PNU-103017 as a potential therapeutic agent. A thorough and well-documented initial toxicity screening is not merely a regulatory hurdle but a fundamental component of responsible drug development.

VI. References

-

Zhou, H., et al. (2015). HIV protease inhibitors: a review of molecular selectivity and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 507-518. [Link]

-

Carr, A., & Cooper, D. A. (2000). Adverse effects of antiretroviral therapy. The Lancet, 356(9239), 1423-1430. [Link]

-

U.S. Food and Drug Administration. (1998). Reference Guide for the Nonclinical Toxicity Studies of Antiviral Drugs Indicated for the Treatment of Non-Life Threatening Disease Evaluation of Drug Toxicity Prior to Phase I Clinical Studies. [Link]

-

Lee, J. Y., et al. (2002). The effect of human immunodeficiency virus-1 protease inhibitors on the toxicity of a variety of cells. In Vitro & Molecular Toxicology, 15(1), 1-10. [Link]

-

de la Asunción, J. G., et al. (1998). Saquinavir, a human immunodeficiency virus protease inhibitor, causes an acute reversible mitochondrial myopathy in the rat. Hepatology, 28(2), 487-493. [Link]

-

U.S. Food and Drug Administration. Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals S6. [Link]

-

Rho. (2020). Antiviral Products in the pre-IND Phase. [Link]

-

LiverTox. (2017). Protease Inhibitors (HIV). National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

Sources

The Rise and Fall of PNU-103017: A Technical Guide to a Promising HIV Protease Inhibitor

Foreword: In the landscape of antiretroviral drug discovery, the annals of research are filled with compounds that showed immense promise but never reached the pharmacy shelves. This guide delves into the scientific journey of PNU-103017, a selective HIV aspartyl protease inhibitor developed by Pharmacia & Upjohn in the mid-1990s. While its development was ultimately discontinued, the story of PNU-103017 offers valuable insights into the drug discovery process, from rational design and preclinical evaluation to the impact of corporate strategy on the pharmaceutical pipeline. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the discovery, development, and scientific underpinnings of this once-promising therapeutic candidate.

Introduction: The Dawn of HIV Protease Inhibitors

The discovery of the Human Immunodeficiency Virus (HIV) as the causative agent of Acquired Immunodeficiency Syndrome (AIDS) in the early 1980s spurred an unprecedented global research effort to develop effective therapies. A critical breakthrough in this endeavor was the identification and characterization of the HIV-1 protease, an aspartic protease essential for the viral life cycle. This enzyme is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a necessary step for the production of infectious virions. The vital role of this enzyme made it a prime target for therapeutic intervention, leading to a new class of drugs: HIV protease inhibitors. These agents, born from the principles of structure-based drug design, marked a turning point in the management of HIV/AIDS, transforming it from a fatal diagnosis to a manageable chronic condition when used in combination with other antiretroviral agents.

It was within this dynamic and urgent scientific environment that Pharmacia & Upjohn, a major pharmaceutical player at the time, initiated its own HIV protease inhibitor discovery program. This program, like those of its competitors, aimed to develop potent, selective, and orally bioavailable inhibitors that could effectively suppress viral replication. PNU-103017 emerged from these efforts as a lead candidate, demonstrating significant promise in early preclinical studies.

The Discovery of PNU-103017: A Tale of Rational Drug Design

The development of PNU-103017 was a product of the rational drug design paradigm that dominated HIV protease inhibitor research in the 1990s. This approach relied on a deep understanding of the three-dimensional structure of the HIV protease active site to design molecules that could bind with high affinity and specificity, thereby blocking its function.

Chemical Identity:

PNU-103017 is the racemic mixture of two enantiomers: PNU-103264 (the R-enantiomer) and PNU-103265 (the S-enantiomer). Its chemical formula is C28H28N2O5S, with a molecular weight of 504.60 g/mol .

| Compound | Chemical Name | CAS Number |

| PNU-103017 | N/A | 166335-18-8 |

Table 1: Chemical Identification of PNU-103017.

While the specific synthesis route for PNU-103017 is not publicly available due to its proprietary nature and early-stage discontinuation, it is understood to be a multi-step organic synthesis process. A general patent filed by Pharmacia & Upjohn Company for a novel class of HIV protease inhibitors provides a framework for the potential synthetic strategies employed.[1] These methods typically involve the coupling of various molecular fragments to construct the final complex molecule designed to fit into the protease's active site.

Mechanism of Action: Targeting the Heart of Viral Maturation

As a selective inhibitor of HIV aspartyl protease, PNU-103017's mechanism of action is to competitively bind to the active site of this viral enzyme. The HIV protease is a homodimeric enzyme, with each monomer contributing a catalytic aspartate residue (Asp25 and Asp25') to the active site. These residues are crucial for the hydrolysis of the peptide bonds in the viral Gag and Gag-Pol polyproteins.

PNU-103017, by occupying the active site, prevents the natural substrate (the polyprotein) from binding. This inhibition halts the post-translational processing of the viral polyproteins, leading to the production of immature, non-infectious viral particles. This targeted disruption of the viral life cycle effectively suppresses viral replication.

Preclinical Development and Scientific Evaluation

PNU-103017 underwent preclinical evaluation to assess its antiviral activity, pharmacokinetic properties, and toxicological profile. A key aspect of its development was the characterization of its individual enantiomers, PNU-103264 and PNU-103265, as stereochemistry often plays a critical role in a drug's efficacy and safety.

In Vitro Antiviral Activity

Experimental Protocol: In Vitro Anti-HIV Activity Assay

-

Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4, CEM) or peripheral blood mononuclear cells (PBMCs) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: PNU-103017 and its individual enantiomers are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in culture medium.

-

Viral Infection: Cultured cells are infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI).

-

Treatment: Immediately after infection, the serially diluted compounds are added to the cell cultures. Control wells receive either no drug or the vehicle (DMSO).

-

Incubation: The treated and infected cells are incubated for 3-5 days at 37°C in a humidified 5% CO2 atmosphere.

-

Assessment of Viral Replication: The extent of viral replication is quantified by measuring the level of HIV-1 p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The concentration of the compound that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of p24 inhibition against the drug concentration and fitting the data to a dose-response curve.

Pharmacokinetic Profiling

A crucial step in the preclinical development of PNU-103017 was the characterization of its pharmacokinetic profile, particularly the differential behavior of its enantiomers. A stereospecific high-performance liquid chromatography (HPLC) method was developed for this purpose, as detailed in a publication by Williams MG, et al.[2]

Experimental Protocol: Stereospecific Pharmacokinetic Analysis in Dogs

-

Animal Dosing: Beagle dogs are administered an oral dose of racemic PNU-103017.

-

Blood Sampling: Blood samples are collected at various time points post-dosing via venipuncture into heparinized tubes.

-

Plasma Preparation: Plasma is separated from the blood cells by centrifugation and stored at -20°C until analysis.

-

Sample Extraction: The plasma samples are subjected to solid-phase extraction to isolate PNU-103017 and its enantiomers from plasma proteins and other endogenous components.

-

Chromatographic Separation: The extracted samples are analyzed using a Pirkle-concept HPLC column, which is a type of chiral stationary phase designed to separate enantiomers.

-

Detection: The concentration of each enantiomer is quantified using a UV detector.

-

Pharmacokinetic Analysis: The plasma concentration-time data for each enantiomer are used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

The study in dogs revealed enantioselective pharmacokinetics, with the (R)-enantiomer (PNU-103264) exhibiting significantly higher plasma concentrations than the (S)-enantiomer (PNU-103265).[2] This finding is critical as it suggests that one enantiomer may be primarily responsible for the therapeutic effect and/or any potential toxicity.

Quantitative Data from Preclinical Studies:

| Parameter | (R)-enantiomer (PNU-103264) | (S)-enantiomer (PNU-103265) | Statistical Significance |

| Cmax | Significantly Higher | Lower | P≤0.0349 |

| Cmin | Significantly Higher | Lower | P≤0.0168 |

| Cav | Significantly Higher | Lower | P≤0.0118 |

Table 2: Comparative Pharmacokinetic Parameters of PNU-103017 Enantiomers in Dogs.[2] (Note: Absolute values are not publicly available, only the statistical significance of the difference is reported).

Discontinuation of Development: A Strategic Decision

Despite its promising preclinical profile, the development of PNU-103017 was discontinued. The reasons for this are not explicitly detailed in a single public document but can be inferred from the corporate trajectory of Pharmacia & Upjohn during that period.

In the late 1990s and early 2000s, the pharmaceutical industry underwent significant consolidation. Pharmacia & Upjohn itself was the result of a 1995 merger.[3] Subsequently, in 2000, Pharmacia & Upjohn merged with Monsanto and its pharmaceutical division, Searle, to form Pharmacia Corporation. This new entity was then acquired by Pfizer in 2003.